1-(4-Chlorophenyl)ethanone-d4

Catalog No.
S788215
CAS No.
284474-50-6
M.F
C8H7ClO
M. Wt
158.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorophenyl)ethanone-d4

CAS Number

284474-50-6

Product Name

1-(4-Chlorophenyl)ethanone-d4

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethanone

Molecular Formula

C8H7ClO

Molecular Weight

158.62 g/mol

InChI

InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D

InChI Key

BUZYGTVTZYSBCU-QFFDRWTDSA-N

SMILES

Array

Canonical SMILES

CC(=O)C1=CC=C(C=C1)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Cl)[2H]

The exact mass of the compound 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Chlorophenyl)ethanone-d4, also known as 4'-chloroacetophenone-d4, is a stable isotope-labeled building block with the molecular formula C8H3D4ClO. As the tetradeuterated analog of the widely used industrial intermediate 4-chloroacetophenone, it features >98 atom % D isotopic purity exclusively localized on the aromatic ring. This regioselective deuteration preserves the chemical reactivity of the acetyl group and the para-substituted chlorine atom, allowing it to seamlessly drop into established synthetic routes for mandelic acid derivatives, biphenylacetic acid NSAIDs, and various agrochemicals. For procurement professionals and analytical chemists, its primary value lies in its ability to serve as an interference-free internal standard for mass spectrometry and as a stable precursor for synthesizing deuterated active pharmaceutical ingredients (APIs) designed to resist cytochrome P450-mediated aromatic degradation.

Substituting 1-(4-Chlorophenyl)ethanone-d4 with its unlabelled counterpart (CAS 99-91-2) or a lightly deuterated analog (e.g., d1 or d2) critically compromises both analytical and metabolic applications. In LC-MS/MS quantification, the natural ~32% abundance of the 37Cl isotope creates a prominent M+2 peak; using an unlabelled or M+2 labeled standard results in severe isotopic cross-talk, invalidating quantitative assay precision. Furthermore, in deuterated drug discovery, failing to fully deuterate the aromatic ring leaves vulnerable C-H sites exposed to rapid oxidative metabolism via CYP450 enzymes, negating the primary kinetic isotope effect (KIE) required to extend the drug's in vivo half-life. Finally, utilizing an analog where the acetyl group is deuterated (-CD3) instead of the ring leads to rapid label washout via H/D exchange during base-catalyzed enolization steps, rendering the final synthesized tracer non-functional [1].

Complete Isotopic Envelope Resolution for LC-MS/MS Internal Standardization

In quantitative mass spectrometry, unlabelled 4-chloroacetophenone exhibits a significant M+2 peak (~32% relative abundance) due to the natural 37Cl isotope. Using a lightly deuterated analog (e.g., d1 or d2) results in signal overlap and cross-talk between the analyte and the internal standard. 1-(4-Chlorophenyl)ethanone-d4 provides a clean +4 Da mass shift (M+4), with its corresponding 37Cl peak shifting to M+6. This >4 Da separation completely resolves the internal standard from the unlabelled analyte's isotopic envelope, ensuring high-fidelity quantification with <1% isotopic cross-talk in selected reaction monitoring (SRM) assays .

Evidence DimensionIsotopic signal overlap (cross-talk)
Target Compound Data<1% isotopic cross-talk (M+4 and M+6 peaks)
Comparator Or Baselined1/d2 analogs or unlabelled baseline (M+2 interference from 37Cl)
Quantified Difference>4 Da mass shift eliminating 37Cl interference
ConditionsLC-MS/MS or GC-MS selected reaction monitoring (SRM)

Procuring the d4 variant prevents quantitative errors caused by chlorine's natural isotope distribution, making it a critical requirement for rigorous pharmacokinetic assay validation.

Enhanced Aromatic C-D Bond Stability for Metabolic Blocking

When utilized as a synthetic building block for active pharmaceutical ingredients (APIs), the tetradeuterated aromatic ring of 1-(4-Chlorophenyl)ethanone-d4 imparts significant metabolic resistance. The C-D bond possesses a lower zero-point energy than the C-H bond, requiring approximately 1.2–1.5 kcal/mol more energy to cleave. This primary kinetic isotope effect (KIE) directly suppresses cytochrome P450-mediated aromatic hydroxylation, a common degradation pathway for phenyl rings, thereby extending the half-life of the downstream deuterated API compared to its unlabelled counterpart [1].

Evidence DimensionActivation energy for aromatic C-H vs C-D bond cleavage
Target Compound Data+1.2 to +1.5 kcal/mol cleavage energy (C-D)
Comparator Or BaselineUnlabelled 4-chloroacetophenone (C-H bond)
Quantified DifferenceSignificant reduction in specific CYP450 hydroxylation rates via KIE
ConditionsIn vitro liver microsome assays of downstream derivatives

Buyers developing next-generation deuterated therapeutics must use the d4 precursor to effectively block aromatic metabolism and improve the pharmacokinetic profile of the final drug.

Absolute Label Retention During Base-Catalyzed Transformations

Acetophenone derivatives are frequently subjected to strong basic or acidic conditions to facilitate enolate-driven reactions (e.g., aldol condensations, Mannich reactions). If a deuterium label were placed on the acetyl methyl group (i.e., -CD3), rapid H/D exchange with the protic solvent would occur, leading to significant loss of isotopic purity. Because 1-(4-Chlorophenyl)ethanone-d4 restricts the deuterium labels exclusively to the aromatic ring, the isotopic integrity remains >98% intact even under harsh enolization conditions, ensuring the final synthesized product retains its full mass shift and tracer capabilities[1].

Evidence DimensionIsotopic label retention post-enolization
Target Compound Data>98% retention of d4 label
Comparator Or BaselineAcetyl-deuterated analogs (e.g., -CD3)
Quantified DifferencePrevention of near-total label washout
ConditionsBase-catalyzed aldol or condensation reactions in protic environments

This specific regioselective labeling allows chemists to perform aggressive acetyl-group modifications without sacrificing the isotopic purity of the final tracer or drug candidate.

Aromatic Signal Elimination for Complex Mixture NMR Tracking

Unlabelled 4-chloroacetophenone presents a strong AA'BB' splitting pattern in the aromatic region (7.4–7.9 ppm) of its 1H-NMR spectrum, which frequently overlaps with signals from other aromatic reactants or catalysts during complex multi-step syntheses. By utilizing 1-(4-Chlorophenyl)ethanone-d4, the aromatic proton signals are completely silenced (>98% atom D isotopic purity), leaving only the distinct acetyl methyl singlet (~2.5 ppm). This spectral simplification allows for precise, unobstructed real-time reaction monitoring and kinetic profiling without the need for advanced 2D NMR techniques .

Evidence Dimension1H-NMR aromatic signal integration (7.4–7.9 ppm)
Target Compound Data~0 integration (silenced aromatic region)
Comparator Or BaselineUnlabelled 4-chloroacetophenone (4H integration, AA'BB' multiplet)
Quantified Difference100% reduction in aromatic proton interference
Conditions1H-NMR reaction monitoring in standard solvents

Procuring the d4 compound saves analytical time and resources by enabling straightforward 1D NMR tracking in complex synthetic mixtures containing multiple aromatic species.

Synthesis of Deuterated Active Pharmaceutical Ingredients (APIs)

Directly leveraging its enhanced C-D bond stability, this compound is a highly effective starting material for synthesizing deuterated analogs of mandelic acid derivatives and biphenylacetic acid NSAIDs. The d4-labeled aromatic ring blocks CYP450-mediated hydroxylation, making it a critical precursor for drug discovery programs aiming to improve pharmacokinetic profiles and extend in vivo half-lives [1].

Internal Standards for LC-MS/MS Bioanalysis

Due to its clean +4 Da mass shift, 1-(4-Chlorophenyl)ethanone-d4 is procured to synthesize highly accurate internal standards for tracking 4-chloroacetophenone derivatives in biological matrices. It completely eliminates the M+2 isotopic cross-talk caused by the natural 37Cl isotope, ensuring rigorous validation in clinical and preclinical pharmacokinetic assays .

Enolate-Driven Synthesis of Isotope-Labeled Probes

Because the deuterium label is restricted to the aromatic ring, this compound is highly suited for base-catalyzed aldol condensations, Mannich reactions, and Knoevenagel condensations. It allows chemists to modify the acetyl group extensively without risking the H/D exchange and label washout that would occur with an acetyl-deuterated (-CD3) analog [2].

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

158.0436495 Da

Monoisotopic Mass

158.0436495 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one

Dates

Last modified: 04-14-2024

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